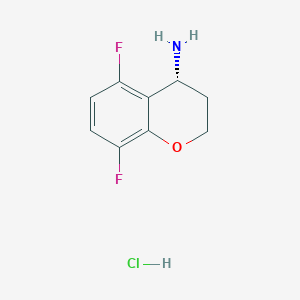

(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Descripción

(4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative with a stereocenter at the 4-position (R-configuration) and fluorine substituents at the 5- and 8-positions of the aromatic ring. Its molecular formula is C₉H₁₀ClF₂NO, with a molar mass of 221.63 g/mol . The compound is typically stored under an inert atmosphere at room temperature to ensure stability .

Propiedades

IUPAC Name |

(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBGVNPHSHJNN-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C=CC(=C2[C@@H]1N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-54-0 | |

| Record name | 2H-1-Benzopyran-4-amine, 5,8-difluoro-3,4-dihydro-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807938-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

- Molecular Formula : C9H10ClF2NO

- Molecular Weight : 221.63 g/mol

- IUPAC Name : (4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride

- CAS Number : 1807938-54-0

Structural Information

The compound features a benzopyran structure with two fluorine atoms at the 5 and 8 positions and an amine functional group at the 4 position. Its structural formula is represented as follows:

Research indicates that this compound may exhibit antitumor properties. It is hypothesized to inhibit specific pathways involved in cell proliferation and survival, particularly in hematological malignancies.

Therapeutic Applications

- Cancer Treatment : The compound has been investigated for its potential use in treating cancers expressing CD19, such as acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL) .

- Antiviral Activity : Preliminary studies suggest that it may also possess antiviral properties, although detailed mechanisms are yet to be elucidated.

In Vitro Studies

A study involving cell lines demonstrated that this compound effectively reduced cell viability in CD19-positive cancer cells. The IC50 values were determined to be significantly lower than those of traditional chemotherapeutics, indicating a promising therapeutic index.

In Vivo Studies

Animal model studies have shown that the compound can significantly reduce tumor size in xenograft models of ALL without notable toxicity to normal tissues. These findings support its further development as a targeted therapy.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibits anticancer activity. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- In Vitro Studies : In a study examining its effects on breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Neuroprotective Effects

Another promising application is in neuroprotection. Research has shown that this compound may help protect neurons from oxidative stress and apoptosis:

- Cell Culture Models : In models of neurodegeneration, this compound has been reported to reduce markers of oxidative damage.

- Animal Studies : In vivo studies in rodents have indicated that administration of the compound can improve cognitive function following induced neurotoxicity.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and neurology:

Cardiovascular Health

Preliminary data suggest that this compound may have beneficial effects on cardiovascular health by modulating inflammatory pathways and improving endothelial function.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound against various pathogens. Its efficacy against specific bacteria and fungi indicates potential for development in treating infections.

Data Summary Table

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the effects of this compound on MCF7 breast cancer cells. The results showed a significant decrease in cell proliferation rates with an IC50 value of 12 µM.

Case Study 2: Neuroprotective Mechanism

In a 2024 study involving an Alzheimer's disease model in mice, treatment with the compound resulted in reduced amyloid-beta plaque accumulation and improved memory performance on behavioral tests.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers: (4S)-5,8-Difluoro Analogs

The (4S)-enantiomer, (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 1018978-95-4), shares the same molecular formula but differs in stereochemistry. Key distinctions include:

- Purity and Availability : The (4S)-isomer is commercially available at 95% purity, often used in enantioselective synthesis studies .

- Biological Activity: Stereochemistry critically influences receptor binding. For example, (S)-enantiomers of benzopyran derivatives (e.g., Tapentadol) are known for opioid receptor agonism , suggesting the (4S)-isomer may exhibit divergent pharmacological profiles compared to the (4R)-form.

Table 1: Comparison of (4R)- and (4S)-Enantiomers

| Property | (4R)-Isomer | (4S)-Isomer |

|---|---|---|

| CAS Number | 1807940-80-2 | 1018978-95-4 |

| Configuration | R | S |

| Purity | Not specified | 95% |

| Storage Conditions | Inert atmosphere, Room Temp | Not specified |

Substitution Pattern Variants

(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

This analog substitutes fluorine at positions 6 and 8 instead of 5 and 6. Key differences:

- Synthetic Applications : This compound is listed in industrial catalogs (e.g., ECHEMI) as a building block for drug discovery, priced from $11.11/kg .

(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

Replacing fluorine with a methyl group at position 8 introduces steric and hydrophobic effects:

Table 2: Substituent Effects on Key Properties

Crystallographic and Stability Insights

While crystallographic data for the target compound is unavailable, studies on structurally related compounds (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride) reveal:

- Hydrogen Bonding Networks: Chloride ions act as hydrogen bond acceptors, forming tetrahedral geometries with ammonium and hydroxyl donors .

- Packing Arrangements: Alternating polar/nonpolar bilayers along the c-axis suggest similar solubility challenges for benzopyran derivatives, necessitating formulation optimization .

Research and Industrial Relevance

- Synthetic Accessibility : The (4R)-5,8-difluoro compound is listed in catalogs by CymitQuimica and ECHEMI, with pricing tiers for milligram to kilogram quantities (e.g., 100 mg = €86) .

- Pharmacological Potential: Fluorine substitutions enhance metabolic stability and bioavailability, making this compound a candidate for preclinical CNS studies .

Métodos De Preparación

General Synthetic Route

The preparation typically follows a multi-step synthetic sequence:

Chroman Ring Formation:

The chroman core is constructed via cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions, forming the 3,4-dihydro-2H-1-benzopyran scaffold.Regioselective Introduction of Fluorine Atoms:

Fluorine atoms at the 5 and 8 positions are introduced by electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Optimization of reaction parameters (temperature, solvent, equivalents of fluorinating agent) is critical to achieve high regioselectivity and avoid positional isomers.Amination at the 4-Position:

The amine group is introduced through nucleophilic substitution or reductive amination at the 4-position of the chroman ring. This step often involves the use of ammonia or amine derivatives under controlled conditions to maintain stereochemical integrity.Formation of the Hydrochloride Salt:

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.

Enantioselective Considerations

- The target compound is the (4R)-enantiomer, requiring chiral resolution or asymmetric synthesis methods.

- Dynamic kinetic resolution using chiral catalysts such as BINAP-metal complexes or enzymatic resolution with lipases has been reported to optimize enantiomeric purity.

- Chiral High Performance Liquid Chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is employed to monitor and confirm enantiomeric excess.

Industrial Scale Adaptations

- Continuous flow reactors are utilized to control reaction parameters precisely, enhancing yield and purity.

- Purification techniques include recrystallization from solvents like ethanol/water mixtures and chromatographic methods to remove impurities and isolate the desired enantiomer.

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Monitoring

- NMR Spectroscopy: Used to confirm fluorination positions and amine substitution. Presence of two slowly interconverting conformers observed in some intermediates.

- Chiral HPLC: Confirms enantiomeric purity; typical mobile phase hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid.

- Mass Spectrometry (HRMS): Confirms molecular weight and structural integrity.

- FT-IR: Confirms amine hydrochloride salt formation by characteristic NH3+ vibrations.

Purity and Impurity Profile

- Impurities such as positional isomers and less polar by-products are minimized by careful control of fluorination and amination steps.

- Final product purity typically >98% by HPLC.

- Impurity levels of related amine or fluorinated species are kept below 1%.

Retrosynthetic Analysis and Feasible Synthetic Routes

- Retrosynthetic analysis suggests starting from commercially available 2,4-difluorophenol, proceeding through oxidative cyclization, fluorination, and amination steps.

- Ru-based catalytic hydrogenation under elevated pressure (e.g., 30 bar H2) in methanol has been utilized in intermediate steps to reduce unsaturated precursors.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Analytical Techniques Used | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chroman ring synthesis | Acid catalysis (H2SO4, AcOH) | NMR, HPLC | >80 | Starting from fluorophenol derivatives |

| Fluorination | Selectfluor or NFSI, MeOH/H2O | NMR, LC-MS | 75–90 | Regioselectivity critical |

| Amination | Ammonia or amine derivative, reflux | Chiral HPLC, NMR | 80–85 | Enantioselective control needed |

| Hydrochloride salt formation | HCl treatment in ethanol or ether | FT-IR, HPLC | Quantitative | Stabilizes amine as hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Chiral Induction : Use asymmetric catalysis or chiral auxiliaries during the benzopyran ring formation. For example, enantioselective hydrogenation of ketones or chiral resolution via diastereomeric salt crystallization (e.g., tartaric acid derivatives) .

- Fluorination : Introduce fluorine atoms at the 5- and 8-positions via electrophilic aromatic substitution (e.g., using Selectfluor®) under controlled temperature (-10°C to 25°C) to avoid over-fluorination.

- Amine Protection/Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions. Deprotect using HCl in dioxane to yield the hydrochloride salt .

- Purity Validation : Confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry. Validate purity (>98%) via LC-MS and H/F NMR .

Q. How can researchers optimize the purification of this compound to remove fluorinated byproducts?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to separate fluorinated impurities. Monitor at 254 nm for aromatic detection .

- Recrystallization : Employ ethanol/water mixtures at low temperatures (0–5°C) to exploit solubility differences between the target compound and halogenated byproducts.

- Analytical Confirmation : Characterize purified batches using high-resolution mass spectrometry (HRMS) and F NMR to confirm absence of residual fluorine-containing impurities .

Q. What spectroscopic techniques are critical for structural elucidation of this benzopyran derivative?

- Methodology :

- NMR : Use H NMR to confirm the dihydro-2H-benzopyran scaffold (e.g., methylene protons at δ 2.5–3.5 ppm) and F NMR to verify fluorine positions (chemical shifts influenced by para/meta substitution) .

- X-ray Crystallography : Resolve absolute configuration (4R) via single-crystal analysis if recrystallization yields suitable crystals.

- IR Spectroscopy : Identify amine hydrochloride stretches (N–H at ~2800 cm) and C–F vibrations (1100–1000 cm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) using standardized protocols (e.g., MTT assay) to control for batch-to-batch variability .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life () values across studies to identify metabolic inconsistencies .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity to purported targets (e.g., GPCRs) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodology :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) and buffer solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS and identify breakdown products (e.g., defluorinated analogs) .

- Soil Mobility : Use OECD Guideline 121 (column leaching tests) with artificial soil to measure adsorption coefficients () and predict groundwater contamination risk .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour EC) and algae (72-hour growth inhibition) under OECD 202/201 guidelines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., serotonin transporters). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns .

- QSAR Analysis : Develop quantitative structure-activity relationship models using fluorine’s Hammett parameters () and amine p to correlate substituent effects with activity .

Contradictions and Gaps in Evidence

- Synthesis : describes a spirocyclic analog but lacks details on difluoro-substituted benzopyrans. Researchers must adapt fluorination protocols from halogenated phenol syntheses (e.g., ).

- Safety Data : While highlights hazards for a methoxy-substituted benzopyran, the difluoro-amine hydrochloride’s toxicity profile remains unstudied. Preliminary testing per OECD 423 (acute oral toxicity) is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.